2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
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Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound appears to contain functional groups such as a pyrimidine ring, piperazine ring, and piperidine ring, which are common in many pharmaceuticals .
Synthesis Analysis
This would involve a detailed explanation of the chemical reactions used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It could include its reactivity, stability, and the types of chemical reactions it undergoes .Physical and Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and chemical stability .Mechanism of Action
- The compound’s primary targets include enzymes known as cyclooxygenases (COX) . These enzymes play a crucial role in the conversion of arachidonic acid into various bioactive lipid compounds, such as prostaglandins (PGE2) and thromboxane .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Properties
IUPAC Name |
2-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O/c1-3-19-16-13-15(2)20-18(21-16)24-11-9-22(10-12-24)14-17(25)23-7-5-4-6-8-23/h13H,3-12,14H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWPOLKNKABAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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